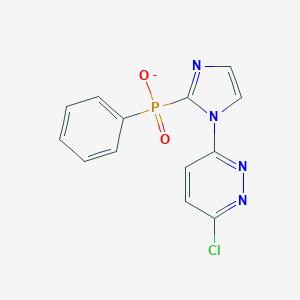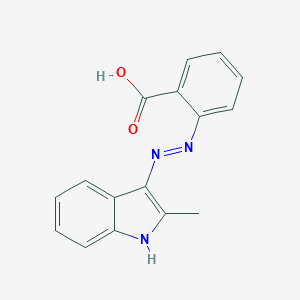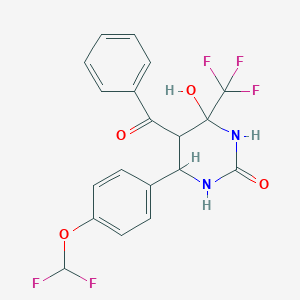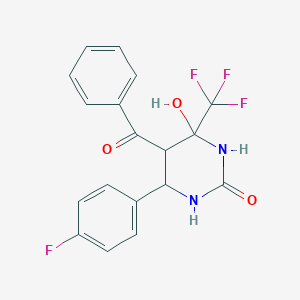
1-(6-chloropyridazin-3-yl)-1H-imidazol-2-yl(phenyl)phosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-chloropyridazin-3-yl)-1H-imidazol-2-yl(phenyl)phosphinic acid: is a complex organic compound that features a unique combination of a chloropyridazine ring, an imidazole ring, and a phenylphosphinate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-chloropyridazin-3-yl)-1H-imidazol-2-yl(phenyl)phosphinic acid typically involves multi-step organic reactions. One common approach is to start with the chloropyridazine derivative, which undergoes a series of reactions to introduce the imidazole and phenylphosphinate groups. Key steps may include nucleophilic substitution, cyclization, and phosphorylation reactions. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, minimizing reaction steps, and employing continuous flow chemistry techniques. Industrial methods also focus on ensuring environmental sustainability by reducing waste and using green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the chloropyridazine ring, converting it to a more reduced form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Reduced chloropyridazine derivatives.
Substitution: Various substituted phenylphosphinate derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel catalysts.
Biology: In biological research, 1-(6-chloropyridazin-3-yl)-1H-imidazol-2-yl(phenyl)phosphinic acid is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the treatment of diseases where its unique chemical structure can interact with specific biological targets.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its ability to form stable and functionalized structures.
Mechanism of Action
The mechanism of action of 1-(6-chloropyridazin-3-yl)-1H-imidazol-2-yl(phenyl)phosphinic acid involves its interaction with specific molecular targets. The chloropyridazine ring can bind to enzymes or receptors, inhibiting their activity. The imidazole ring may participate in hydrogen bonding and coordination with metal ions, enhancing the compound’s binding affinity. The phenylphosphinate group can modulate the compound’s overall electronic properties, influencing its reactivity and stability.
Comparison with Similar Compounds
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound shares the chloropyridazine core but differs in the attached functional groups, leading to distinct chemical and biological properties.
Chloropyridine Derivatives: Compounds like 2-chloropyridine and 3-chloropyridine have similar chloropyridine structures but lack the imidazole and phenylphosphinate groups, resulting in different reactivity and applications.
Uniqueness: The uniqueness of 1-(6-chloropyridazin-3-yl)-1H-imidazol-2-yl(phenyl)phosphinic acid lies in its combination of functional groups, which confer a distinct set of chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C13H9ClN4O2P- |
|---|---|
Molecular Weight |
319.66g/mol |
IUPAC Name |
[1-(6-chloropyridazin-3-yl)imidazol-2-yl]-phenylphosphinate |
InChI |
InChI=1S/C13H10ClN4O2P/c14-11-6-7-12(17-16-11)18-9-8-15-13(18)21(19,20)10-4-2-1-3-5-10/h1-9H,(H,19,20)/p-1 |
InChI Key |
HQQMLDMUNVJVJR-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)P(=O)(C2=NC=CN2C3=NN=C(C=C3)Cl)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=NC=CN2C3=NN=C(C=C3)Cl)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethoxyphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B381822.png)

![Ethyl cyano({3-[(diethylamino)sulfonyl]phenyl}hydrazono)acetate](/img/structure/B381827.png)

![3-{2-[(3Z)-2-methyl-3H-indol-3-ylidene]hydrazin-1-yl}benzoic acid](/img/structure/B381833.png)
![methyl 6-tert-butyl-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B381834.png)
![3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-{[4-chloro-3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B381835.png)
![2-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-benzo[de]isoquinoline-1,3-dione](/img/structure/B381837.png)
![N-[2-(2-hydroxyethoxy)ethyl]-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B381838.png)
![2-[5-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pentyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B381839.png)
![2-[2-[4-(Adamantane-1-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B381841.png)

![2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B381846.png)

